molecular formula C28H23ClN4O5 B11487539 1'-(4-chlorophenyl)-8-nitro-3-phenyl-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione

1'-(4-chlorophenyl)-8-nitro-3-phenyl-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione

Cat. No.: B11487539
M. Wt: 531.0 g/mol
InChI Key: NLRCUMVFDSAJSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-CHLOROPHENYL)-8’-NITRO-3’-PHENYL-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[1,5-DIAZINANE-3,5’-PYRIDO[1,2-A]QUINOLINE]-2,4,6-TRIONE is a complex organic compound featuring a spiro structure

Preparation Methods

The synthesis of 5-(4-CHLOROPHENYL)-8’-NITRO-3’-PHENYL-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[1,5-DIAZINANE-3,5’-PYRIDO[1,2-A]QUINOLINE]-2,4,6-TRIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyridoquinoline core.

    Functional Group Introduction: The chlorophenyl, nitro, and phenyl groups are introduced through electrophilic aromatic substitution reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

5-(4-CHLOROPHENYL)-8’-NITRO-3’-PHENYL-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[1,5-DIAZINANE-3,5’-PYRIDO[1,2-A]QUINOLINE]-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles for substitution reactions. Major products formed from these reactions include amine derivatives and substituted aromatic compounds.

Scientific Research Applications

5-(4-CHLOROPHENYL)-8’-NITRO-3’-PHENYL-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[1,5-DIAZINANE-3,5’-PYRIDO[1,2-A]QUINOLINE]-2,4,6-TRIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for various diseases.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-CHLOROPHENYL)-8’-NITRO-3’-PHENYL-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[1,5-DIAZINANE-3,5’-PYRIDO[1,2-A]QUINOLINE]-2,4,6-TRIONE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The nitro group, in particular, can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 5-(4-CHLOROPHENYL)-8’-NITRO-3’-PHENYL-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[1,5-DIAZINANE-3,5’-PYRIDO[1,2-A]QUINOLINE]-2,4,6-TRIONE include other spiro compounds and pyridoquinoline derivatives. These compounds share structural similarities but differ in their functional groups and specific arrangements, leading to variations in their chemical properties and biological activities. Examples of similar compounds include:

  • Spiro[indoline-3,4’-pyrido[1,2-a]quinoline]-2,4,6-trione
  • 5-(4-Bromophenyl)-8’-nitro-3’-phenyl-1’,2’,3’,4’,4’a,6’-hexahydrospiro[1,5-diazine-3,5’-pyrido[1,2-a]quinoline]-2,4,6-trione

Properties

Molecular Formula

C28H23ClN4O5

Molecular Weight

531.0 g/mol

IUPAC Name

1'-(4-chlorophenyl)-8-nitro-3-phenylspiro[1,2,3,4,4a,6-hexahydrobenzo[c]quinolizine-5,5'-1,3-diazinane]-2',4',6'-trione

InChI

InChI=1S/C28H23ClN4O5/c29-20-6-8-21(9-7-20)32-26(35)28(25(34)30-27(32)36)16-19-14-22(33(37)38)10-11-23(19)31-13-12-18(15-24(28)31)17-4-2-1-3-5-17/h1-11,14,18,24H,12-13,15-16H2,(H,30,34,36)

InChI Key

NLRCUMVFDSAJSZ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(CC1C3=CC=CC=C3)C4(CC5=C2C=CC(=C5)[N+](=O)[O-])C(=O)NC(=O)N(C4=O)C6=CC=C(C=C6)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.